molecular formula C22H21N7O2 B2820838 benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920178-17-2

benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No.: B2820838
CAS No.: 920178-17-2
M. Wt: 415.457
InChI Key: SXRWLCPKPDUZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a triazolopyrimidine derivative characterized by a benzyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring via the 7-position, with a benzyl carboxylate group at the piperazine nitrogen.

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including azide formation, cyclization, and functional group modifications. For example, tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate (a close analog) is synthesized via nucleophilic substitution of a chlorinated triazolopyrimidine precursor with piperazine, achieving a 66.7% yield .

Properties

IUPAC Name

benzyl 4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-22(31-15-17-7-3-1-4-8-17)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRWLCPKPDUZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 3-aminopyrazole and a formylating agent like formic acid or formamide under reflux conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This step often involves reacting the triazolopyrimidine intermediate with piperazine in the presence of a base such as potassium carbonate.

    Benzylation: The final step involves the benzylation of the piperazine nitrogen. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing the triazole ring to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate exhibits notable anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 .

Case Study: Apoptosis Induction

A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines by promoting apoptotic pathways. The mechanism involves binding to the active site of CDK2, thus preventing the phosphorylation of essential substrates necessary for cell cycle advancement.

Antiviral Properties

The compound has shown potential as an antiviral agent. Its structural analogs have been investigated for their ability to disrupt viral polymerase interactions, particularly in influenza viruses. By targeting the PA-PB1 interface of the viral polymerase complex, these compounds can inhibit viral replication .

Case Study: Influenza Virus Inhibition

In vitro studies have demonstrated that related triazolopyrimidine derivatives can effectively inhibit influenza virus replication by interfering with RNA-dependent RNA polymerase activity .

Neuroprotective Effects

This compound may also possess neuroprotective properties due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Study: Neuroprotection

Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have therapeutic potential in neurodegenerative diseases .

Biochemical Mechanisms

The compound's biochemical activity is largely attributed to its interactions with specific molecular targets:

Enzyme Inhibition

It has been shown to inhibit various enzymes involved in cell cycle regulation and viral replication. The binding affinity for CDK2 suggests a mechanism where it disrupts normal cell cycle progression leading to cell death in cancer cells .

Molecular Interactions

Molecular docking studies reveal that this compound forms stable complexes with target proteins through hydrogen bonding and hydrophobic interactions .

Mechanism of Action

The mechanism of action of benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate neurotransmitter receptors, providing neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Triazolopyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>, R<sup>3</sup>) Key Features
Target Compound R<sup>1</sup> = phenyl, R<sup>2</sup> = benzyl carboxylate-piperazine Benzyl carboxylate enhances lipophilicity; piperazine improves solubility.
Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate R<sup>1</sup> = tert-butyl carbamate-piperazine Higher thermal stability (m.p. 133–136°C) due to tert-butyl group.
VAS2870 (1,3-benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) R<sup>1</sup> = benzoxazole sulfide Potent NADPH oxidase inhibitor; used in oxidative stress studies.
3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine hydrochloride R<sup>1</sup> = piperidine hydrochloride Improved aqueous solubility due to ionic form; used in pharmacokinetic studies.

Substituent Effects on Physicochemical Properties

Substituents on the triazolopyrimidine core and piperazine ring significantly alter properties:

  • Thermal Stability : Tert-butyl derivatives exhibit higher melting points (e.g., 133–136°C) due to steric bulk and crystallinity , whereas sulfides like VAS2870 may have lower thermal stability.
  • Solubility : Piperazine and piperidine derivatives (e.g., compound 21 in ) show improved aqueous solubility when converted to hydrochloride salts.

Biological Activity

Benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

Property Value
Molecular FormulaC22H21N7O2
Molecular Weight415.44 g/mol
CAS Number920178-17-2

The unique combination of a triazolopyrimidine core and a piperazine ring contributes to its pharmacological effects.

Biochemical Interactions

This compound exhibits notable interactions with various enzymes and receptors:

  • Cyclin-dependent Kinases (CDKs) : The compound acts as an inhibitor of CDK2/cyclin A2, which is crucial for cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
  • Adenosine Receptors : Preliminary studies suggest that this compound may also interact with adenosine receptors, which play roles in various physiological processes including neurotransmission and inflammation.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cell lines through mechanisms that disrupt normal cell cycle progression. This is achieved by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors, leading to increased cell death rates in malignant cells.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit proliferation makes it a promising candidate for cancer therapy .

Antiviral Effects

Emerging data suggest potential antiviral properties against certain viral infections. The mechanism may involve interference with viral replication processes or modulation of host immune responses. Further studies are needed to elucidate these effects fully.

Neuroprotective Effects

There is also growing interest in the neuroprotective capabilities of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis markers after 48 hours of exposure.
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound reduced cognitive decline in models of induced neurodegeneration by enhancing neuronal survival and reducing markers of inflammation .

Q & A

Q. What are the optimal synthetic routes for benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate?

Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Construct the triazolopyrimidine core via cyclization of 5-amino-triazole precursors with carbonyl reagents under alkaline conditions (e.g., NaOH) .
  • Step 2 : Introduce the piperazine moiety through nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd/C) and temperatures between 195–230°C .
  • Step 3 : Functionalize the benzyl group via esterification or alkylation, monitored by TLC and purified via column chromatography (silica gel, eluent: EtOAc/hexane) .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) and stoichiometric control of reagents to minimize side products. Average yields range from 57% to 77% depending on step efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) or UPLC-MS to detect impurities (<5% threshold). Purity ≥95% is achievable with recrystallization (solvent: ethanol/dichloromethane) .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify proton environments (e.g., triazole protons at δ 8.2–8.5 ppm, benzyl CH₂ at δ 4.5–5.0 ppm) .
    • X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks .

Q. What solvent systems are suitable for handling this compound in vitro?

Methodological Answer :

  • Primary Solvents : DMSO (for stock solutions) and ethanol (for dilution), ensuring <0.1% DMSO in cell-based assays to avoid cytotoxicity .
  • Co-solvents : For low aqueous solubility, use β-cyclodextrin (10–20 mM) or PEG-400 to enhance dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer :

  • Assay Standardization :
    • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target engagement. For example, validate PARP inhibition via NAD⁹ depletion assays alongside cell viability (MTT) tests .
    • Control for batch-to-batch variability in compound purity via LC-MS .
  • Structural Analysis : Compare X-ray/NMR data with inactive analogs to identify critical functional groups (e.g., benzyl vs. methyl substitutions) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of triazolopyrimidine derivatives?

Methodological Answer :

  • Core Modifications :
    • Replace the phenyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets .
    • Test azetidine vs. piperazine linkers to optimize steric fit in target proteins (e.g., PARP1 vs. Plk1) .
  • Functional Group Additions : Introduce hydrazine or thioglycoside moieties to improve solubility and bioavailability .
  • Data Tools : Use molecular docking (AutoDock Vina) with PDB structures (e.g., 4UND for PARP) to prioritize synthetic targets .

Q. How to evaluate the compound’s in vivo efficacy and pharmacokinetics?

Methodological Answer :

  • Animal Models : Administer orally (10–50 mg/kg) in xenograft mice (e.g., MCF-7 breast cancer) and monitor tumor volume vs. plasma concentration (LC-MS/MS) .
  • Metabolic Stability : Assess hepatic microsome clearance (human vs. rodent) to predict half-life. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Toxicity Screening : Perform histopathology (liver/kidney) and measure biomarkers (ALT, creatinine) after 28-day dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.